(1-[(4-FLUOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID
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Overview
Description
(1-[(4-Fluorophenyl)sulfonyl]piperidin-2-yl)acetic acid is a chemical compound with the molecular formula C13H16FNO4S. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.
Scientific Research Applications
Chemistry: In chemistry, (1-[(4-Fluorophenyl)sulfonyl]piperidin-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of fluorophenyl and sulfonyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes and applications .
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists in the design of new piperidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a common process involving organoboron reagents, which could be relevant to this compound . In the SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which this compound may contain, are only marginally stable in water . This could impact the compound’s bioavailability.
Result of Action
It’s known that piperidine derivatives have been studied for their potential pharmacological applications .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of some phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-[(4-Fluorophenyl)sulfonyl]piperidin-2-yl)acetic acid typically involves the reaction of piperidine derivatives with fluorophenyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-3-carboxylic acid and piperidine-4-carboxylic acid share structural similarities with (1-[(4-Fluorophenyl)sulfonyl]piperidin-2-yl)acetic acid.
Fluorophenyl Sulfonyl Compounds: Other compounds containing the fluorophenyl sulfonyl group, such as (4-fluorophenyl)sulfonyl chloride, exhibit similar chemical properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of the piperidine ring and the fluorophenyl sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-8-2-1-3-11(15)9-13(16)17/h4-7,11H,1-3,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHAPEPOGUHCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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